3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime

Description

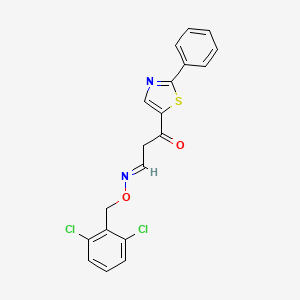

Chemical Structure and Properties The compound 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime (CAS: 338414-41-8) features a propanal backbone substituted with a 2-phenyl-1,3-thiazol-5-yl group at the carbonyl position and an O-(2,6-dichlorobenzyl)oxime moiety. Its molecular formula is C₁₉H₁₄Cl₂N₂O₂S, with a molecular weight of 405.3 g/mol and a purity >90% .

Properties

IUPAC Name |

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-15-7-4-8-16(21)14(15)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2/b23-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLWQIDOMNDFF-AUEPDCJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Related compounds have been shown to inhibit bacterial quorum sensing systems. These systems are used by bacteria to communicate and coordinate behaviors such as biofilm formation and virulence production.

Biochemical Pathways

Similar compounds have been found to interfere with bacterial quorum sensing pathways. These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms.

Biochemical Analysis

Biochemical Properties

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, this compound can modulate their activity, leading to reduced production of pro-inflammatory mediators.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory genes and cytokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors like NF-κB, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s play a role in the biotransformation of this compound, affecting its pharmacokinetics and bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism.

Biological Activity

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, α-haloketones are condensed with thioamides.

- Introduction of the Phenyl Group : This is typically achieved through Friedel-Crafts acylation.

- Oxime Formation : Reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions forms the oxime.

- Final Coupling : The thiazole derivative is coupled with 2,6-dichlorobenzyl chloride in the presence of a base to yield the desired oxime compound.

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Oxo Compound | Staphylococcus aureus | 8 µg/mL |

| 3-Oxo Compound | Escherichia coli | 16 µg/mL |

| 3-Oxo Compound | Candida albicans | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity evaluations reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from similar thiazole structures showed varied cytotoxic effects on human pulmonary A549 cells compared to normal fibroblasts .

Table 2: Cytotoxicity Results on A549 Cells

| Dose (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |

|---|---|---|

| 200 | 68 | 73 |

| 150 | 104 | 75 |

| 100 | 92 | 79 |

| 50 | 67 | 97 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes or receptors involved in critical pathways such as:

- Cell Proliferation : Modulating pathways that control cell division.

- Apoptosis : Inducing programmed cell death in malignant cells.

- Microbial Growth : Disrupting metabolic processes in bacteria.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Resistance : A study demonstrated that a related thiazole derivative exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .

- Cytotoxicity Against Cancer Cells : Research focused on thiazole derivatives revealed significant cytotoxicity against A549 lung cancer cells, with some compounds outperforming standard chemotherapy agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including the compound , exhibit significant antimicrobial activity. A study demonstrated that thiazole derivatives showed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been noted in various studies. For instance, certain thiazole derivatives have been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cell lines, suggesting their potential as anticancer agents .

Drug Development

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Researchers are exploring the synthesis of analogs with varying substituents on the thiazole ring and the oxime moiety to optimize their biological activity and reduce toxicity. This approach is crucial for developing effective therapeutic agents .

Enzyme Inhibition

Thiazole-based compounds are known to act as enzyme inhibitors. The application of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime in inhibiting specific enzymes involved in disease pathways is an area of active research. For example, studies have shown that certain thiazole derivatives can inhibit enzymes linked to cancer progression and inflammation .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various thiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Antibiotic | 32 | Reference |

| Thiazole Derivative | 8 | Enhanced |

Study on Anticancer Activity

Another case study focused on the anticancer properties of thiazole derivatives, including the compound discussed. The study found that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, suggesting its potential role as a lead compound in anticancer drug development .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Significant |

| HeLa | 10 | Highly Significant |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Structural Features and Reactivity

- Thiazole vs. Phenyl Groups : The thiazole ring in the target compound introduces nitrogen and sulfur atoms, enabling hydrogen bonding and π-π stacking interactions absent in simpler aryl analogues (e.g., aldicarb). This may enhance binding to biological targets like enzymes or receptors .

- Halogenation Effects : The 2,6-dichlorobenzyl group increases electron-withdrawing character and steric hindrance compared to aldicarb’s methylthio group. This likely reduces metabolic degradation, increasing environmental persistence .

Biological Activity and Applications Pesticide Analogues: Aldicarb and aldoxycarb are carbamate insecticides acting as acetylcholinesterase inhibitors. The target compound’s dichlorobenzyloxime group lacks the carbamate moiety, suggesting a different mode of action or lower neurotoxicity .

Toxicity and Environmental Impact Aldicarb: Highly toxic (LD₅₀ ~1 mg/kg in rats) and banned in many countries due to groundwater contamination risks . Target Compound: No direct toxicity data, but the dichlorobenzyl group may raise concerns about bioaccumulation, warranting further ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.